molecular formula C11H20N2O B1528856 3-Amino-1-cyclohexylpiperidin-2-one CAS No. 1343448-63-4

3-Amino-1-cyclohexylpiperidin-2-one

Cat. No.: B1528856
CAS No.: 1343448-63-4
M. Wt: 196.29 g/mol
InChI Key: USFPMJJSKRRNPR-UHFFFAOYSA-N
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Description

3-Amino-1-cyclohexylpiperidin-2-one is a chemical compound that belongs to the class of piperidones It is characterized by a piperidine ring with an amino group at the third position and a cyclohexyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-cyclohexylpiperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-Cbz-protected L-ornithinol with galactose oxidase and imine reductase in a multi-enzyme cascade can yield the desired compound . This method ensures high enantiopurity and prevents racemization of intermediates.

Industrial Production Methods

Industrial production of this compound typically involves the use of efficient and scalable synthetic routes. The use of biocatalytic methodologies, such as enzyme cascades, has proven to be effective in producing this compound with high yield and purity . These methods are advantageous due to their sustainability and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-cyclohexylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted piperidones.

Scientific Research Applications

3-Amino-1-cyclohexylpiperidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclohexylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-cyclohexylpiperidin-2-one is unique due to the presence of the cyclohexyl group at the first position of the piperidine ring. This structural feature imparts distinct chemical and biological properties to the compound, differentiating it from other similar compounds.

Properties

IUPAC Name

3-amino-1-cyclohexylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFPMJJSKRRNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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